An In-depth Technical Guide to Telmisartan-d3 tert-Butyl Ester: Properties, Synthesis, and Application
An In-depth Technical Guide to Telmisartan-d3 tert-Butyl Ester: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of Telmisartan-d3 tert-Butyl Ester, a critical molecule in the landscape of pharmaceutical research and development. Designed for researchers, analytical scientists, and drug metabolism professionals, this document delves into the core chemical properties, synthesis, and principal applications of this isotopically labeled compound, with a focus on its pivotal role as an internal standard in bioanalytical studies.
Core Chemical Identity and Physicochemical Properties
Telmisartan-d3 tert-Butyl Ester is the deuterated form of Telmisartan tert-Butyl Ester, which itself is a key intermediate and potential impurity in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker (ARB) for treating hypertension.[1][2][3][4] The incorporation of three deuterium atoms (d3) on one of the N-methyl groups provides a stable isotopic label, rendering it invaluable for quantitative bioanalysis.[5][6]
Key Identifiers and Properties
The fundamental properties of Telmisartan-d3 tert-Butyl Ester are summarized below. These identifiers are crucial for unambiguous sourcing, registration, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 1794940-54-7 | [1][5][6] |
| Molecular Formula | C₃₇H₃₅D₃N₄O₂ | [1][5][6][7] |
| Molecular Weight | ~573.74 g/mol | [1][5][6][7] |
| IUPAC Name | tert-butyl 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoate | [6] |
| Synonyms | 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl-d3]-[1,1'-biphenyl]-2-carboxylic Acid 1,1-Dimethylethyl Ester; Telmisartan Impurity C-d3 | [1] |
| Unlabeled CAS | 144702-26-1 (for Telmisartan tert-Butyl Ester) | [2][6][7] |
Solubility and Stability
Understanding the solubility and stability of a reference standard is paramount for its correct handling and application.
-
Solubility : While specific solubility data for the deuterated ester is not widely published, its properties can be inferred from its parent compound, Telmisartan. Telmisartan is characterized by low solubility in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8][9] Similarly, Telmisartan-d3 tert-Butyl Ester is expected to be highly soluble in such organic solvents. This characteristic is leveraged when preparing stock solutions for analytical standards.
-
Stability and Storage : Commercial suppliers recommend storing Telmisartan-d3 tert-Butyl Ester under refrigerated conditions (2-8°C) or frozen for long-term stability.[1] The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic conditions, which would convert it to Telmisartan-d3.[10][11] Therefore, storage in a dry, controlled environment is essential to maintain its chemical integrity. Accelerated stability studies on Telmisartan formulations show degradation under conditions of high heat and humidity, underscoring the need for controlled storage.[12][13]
Synthesis and Structural Elucidation
The synthesis of Telmisartan-d3 tert-Butyl Ester is intrinsically linked to the overall synthesis of Telmisartan. It is typically produced during the penultimate step before the final hydrolysis of the ester group.
The common synthetic route involves the N-alkylation of the bis-benzimidazole core with an appropriately substituted biphenyl methyl bromide.[3][4][10] The isotopic label is introduced by using a deuterated precursor, specifically a trideuteriomethyl derivative, during the formation of the benzimidazole ring system.
This process highlights that Telmisartan-d3 tert-Butyl Ester is not only a precursor for synthesizing labeled Telmisartan but also a potential process impurity if the final deprotection (hydrolysis) step is incomplete.
Application in Quantitative Bioanalysis
The primary and most critical application of Telmisartan-d3 tert-Butyl Ester is as an internal standard (IS) for the quantification of Telmisartan in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
Rationale for Use as an Internal Standard
An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement during mass spectrometry analysis. Because its core chemical structure is identical to the unlabeled analyte (Telmisartan), Telmisartan-d3 behaves almost identically during sample extraction, chromatographic separation, and ionization.[14][15] However, its increased mass (typically +3 Da) due to the deuterium atoms allows the mass spectrometer to detect and quantify it independently from the analyte. This dual-detection capability enables precise correction for any sample loss during preparation or fluctuations in instrument response, ensuring high accuracy and precision in the final concentration measurement.
Experimental Workflow: Pharmacokinetic Study
The use of Telmisartan-d3 as an IS is fundamental to pharmacokinetic (PK) studies that determine the absorption, distribution, metabolism, and excretion (ADME) of Telmisartan.[15][16]
Step-by-Step Protocol:
-
Sample Collection : Blood samples are collected from subjects at various time points after administration of Telmisartan.[15] Plasma is isolated via centrifugation.
-
Internal Standard Spiking : A precise and known quantity of Telmisartan-d3 stock solution (often dissolved in an organic solvent like acetonitrile or methanol) is added to each plasma sample.[14][15]
-
Sample Preparation (Protein Precipitation) : A protein precipitation agent (e.g., acetonitrile) is added to the plasma samples to remove proteins, which would otherwise interfere with the analysis.[14][15] The sample is vortexed and centrifuged.
-
Extraction & Reconstitution : The supernatant containing the analyte and IS is transferred, evaporated to dryness under a stream of nitrogen, and reconstituted in a mobile phase-compatible solvent.[14]
-
LC-MS/MS Analysis : The reconstituted sample is injected into an LC-MS/MS system. The analyte and IS are separated chromatographically and detected by the mass spectrometer.
-
Quantification : The concentration of Telmisartan in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Telmisartan.
Typical Mass Spectrometry Parameters
In LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
| Telmisartan | 515.1 | 276.1 | [14][15] |
| Telmisartan-d3 (IS) | 518.15 | 279.15 | [14][15] |
The +3 Da shift is observed in both the precursor and the primary product ion, confirming the stability of the label and its location on a part of the molecule retained after fragmentation.
Analytical Characterization and Quality Control
The identity, purity, and isotopic enrichment of Telmisartan-d3 tert-Butyl Ester are confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the chemical purity by separating the main compound from any related impurities.[17][18]
-
Mass Spectrometry (MS) : Confirms the molecular weight and the incorporation of the three deuterium atoms.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information, confirming the exact location of the deuterium labels and verifying the overall molecular structure.
Safety and Handling
As with any chemical reference standard, Telmisartan-d3 tert-Butyl Ester should be handled with appropriate care in a laboratory setting. It should be considered hazardous until comprehensive toxicological data is available. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. Handling should occur in a well-ventilated area or a fume hood.[8]
Conclusion
Telmisartan-d3 tert-Butyl Ester is more than a mere chemical intermediate; it is an enabling tool for modern pharmaceutical science. Its role as a stable, isotopically labeled internal standard is indispensable for the accurate and precise quantification of Telmisartan in complex biological matrices. A thorough understanding of its chemical properties, synthesis, and proper application is essential for any scientist involved in the development, bioanalysis, or clinical evaluation of Telmisartan-based therapeutics. This guide serves as a foundational resource to ensure its effective and reliable use in a research and development setting.
References
-
SynZeal. (n.d.). Telmisartan-d3 Tert-Butyl Ester. Retrieved from SynZeal website. [Link]
-
Pharmaffiliates. (n.d.). Telmisartan-d3 tert-Butyl Ester. Retrieved from Pharmaffiliates website. [Link]
-
BioOrganics. (n.d.). Telmisartan tert-Butyl Ester. Retrieved from BioOrganics website. [Link]
-
PubChem. (n.d.). Telmisartan tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- Reddy, P. P., et al. (n.d.). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Dr.
-
NextSDS. (n.d.). Telmisartan tert-Butyl Ester — Chemical Substance Information. Retrieved from NextSDS website. [Link]
-
Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. Arkivoc, 2010(9), 89-98. [Link]
-
Kim, Y. G., et al. (2015). Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects. Drug Design, Development and Therapy, 9, 2695–2702. [Link]
-
Global Substance Registration System. (n.d.). TELMISARTAN TERT-BUTYL ESTER. Retrieved from gsrs.ncats.nih.gov. [Link]
- Kumar, A. S., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library.
- Google Patents. (n.d.). An improved process for the preparation of telmisartan.
-
Yoshikado, T., et al. (2021). Elucidating nonlinear pharmacokinetics of telmisartan: Integration of target-mediated drug disposition and OATP1B3-mediated hepatic uptake in a physiologically based model. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1225-1236. [Link]
-
Gonzalez-Jaramillo, L. M., et al. (2015). Bioavailability of Two Different Tablet Formulations of Telmisartan of Two Different Strengths (40 mg and 80 mg) in Healthy Male. Journal of Bioequivalence & Bioavailability, 7(2). [Link]
- Kumar, P., et al. (2012). Solubility and Dissolution Enhancement Profile of Telmisartan using various techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 470-476.
-
Kim, Y. G., et al. (2015). Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects. Drug Design, Development and Therapy, 9, 2695–2702. [Link]
-
Sahu, L. K., Si, S., & Patro, S. K. (2022). STABILITY INDICATING ASSAY OF TELMISARTAN IN TABLETS. International Journal of Pharmaceutical Sciences and Research, 13(1), 439-444. [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). Analytical Method Development of Telmisartan in Bulk and Tablet Dosage Form by UV Visible Spectrophotometry. Retrieved from [Link]
- Shrestha, S., & Shrestha, S. (2015). Accelerated Stability Testing and Evaluation of Telmisartan Brands: A Comparative Study.
- Patel, A., & Gendle, R. (2012). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 636-638.
-
Hasson, K. J., & Ghareeb, M. M. (2021). Long Term Stability and In-vitro Release Study of Telmisartan Complex included by Hydroxypropyl-beta-cyclodextrin in Directly Compressed Tablet Using Ion-pair Reversed Phase High-performance Liquid Chromatography. International Journal of Drug Delivery Technology, 11(3), 967-975. [Link]
-
Al-kassas, R., et al. (2022). Telmisartan Tablets Repackaged into Dose Administration Aids: Physicochemical Stability under Tropical Conditions. Pharmaceutics, 14(8), 1684. [Link]
-
Yoshikado, T., et al. (2021). Elucidating nonlinear pharmacokinetics of telmisartan: Integration of target-mediated drug disposition and OATP1B3-mediated hepatic uptake in a physiologically based model. ResearchGate. [Link]
- Journal of Chemical and Pharmaceutical Sciences. (2016).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. BioOrganics [bioorganics.biz]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Telmisartan-d3 Tert-Butyl Ester | 1794940-54-7 | SynZeal [synzeal.com]
- 6. Telmisartan-d3 tert-Butyl Ester | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. asianpubs.org [asianpubs.org]
- 11. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. ijpsr.com [ijpsr.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
